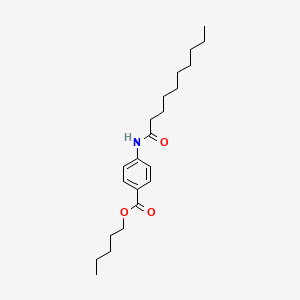![molecular formula C16H16F3NO2 B11554878 5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11554878.png)
5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dimethyl groups and a trifluoromethylphenylamino group
Preparation Methods
The synthesis of 5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps. One common synthetic route includes the reaction of cyclohexane-1,3-dione with a suitable amine, such as 2-(trifluoromethyl)aniline, under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: It can also undergo cycloaddition reactions, forming new ring structures through the addition of other compounds.
Scientific Research Applications
5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and trifluoromethyl-substituted aromatic compounds. Compared to these, 5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5,5-Dimethyl-2-(phenylamino)methylidene)cyclohexane-1,3-dione
- 5,5-Dimethyl-2-({[2-(fluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione
These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C16H16F3NO2 |
|---|---|
Molecular Weight |
311.30 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[2-(trifluoromethyl)phenyl]iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H16F3NO2/c1-15(2)7-13(21)10(14(22)8-15)9-20-12-6-4-3-5-11(12)16(17,18)19/h3-6,9,21H,7-8H2,1-2H3 |
InChI Key |
XRIXFGFGQVAHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11554801.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![4-bromo-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554815.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11554817.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554823.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)
![2-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11554851.png)
![4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554860.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11554880.png)
